Theophyllidine-d6 Hydrochloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions for Deuterated Xanthines

Theophylline-d6 hydrochloride adheres to IUPAC nomenclature conventions for isotopically modified compounds. The parent compound, theophylline, is a methylxanthine derivative with the systematic name 1,3-dimethyl-7H-purine-2,6-dione. Deuterium substitution at the methyl groups follows the IUPAC rule of prefixing the element symbol with the mass number in superscript.

| Nomenclature Component | Theophylline-d6 Hydrochloride |

|---|---|

| IUPAC Name | 1,3-Bis(trideuteriomethyl)-7H-purine-2,6-dione hydrochloride |

| SMILES Notation | [2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2.Cl |

| InChI Key | ZFXYFBGIUFBOJW-WFGJKAKNSA-N (parent compound) |

| Molecular Formula | C₇H₈D₆N₄O₂·HCl (C₇H₂D₆N₄O₂·ClH) |

| Molecular Weight | 222.66 g/mol (calculated) |

Deuterium labeling at the methyl groups (positions 1 and 3) is explicitly denoted in the nomenclature, distinguishing it from protiated analogs.

Molecular Architecture: Position-Specific Deuteration Patterns

Theophylline-d6 hydrochloride retains the core purine-2,6-dione structure of theophylline, with deuterium replacing all six protium atoms in the two methyl groups at positions 1 and 3 of the xanthine scaffold.

| Structural Feature | Protiated Theophylline | Theophylline-d6 |

|---|---|---|

| Methyl Group Substitution | -CH₃ (positions 1 and 3) | -CD₃ (positions 1 and 3) |

| Hydrogen Bonding Capacity | N–H···O interactions | N–D···O interactions (reduced) |

| Molecular Symmetry | C₁ symmetry | C₁ symmetry preserved |

Deuteration at these positions minimally alters the molecule’s electronic structure but impacts physicochemical properties such as solubility and crystal packing.

Comparative Crystallographic Analysis with Protiated Theophylline

Theophylline-d6 hydrochloride’s crystal structure differs from the protiated form due to isotopic substitution. While direct crystallographic data for the hydrochloride salt is limited, insights can be drawn from the parent compound and co-crystal studies:

Hydrogen Bonding Networks :

Protiated theophylline forms N–H···O hydrogen bonds between adjacent molecules, creating columnar arrangements. Deuterium substitution reduces hydrogen bond strength, potentially altering crystal lattice stability.Polymorphic Behavior :

Theophylline exhibits polymorphism (e.g., Form I and II), influenced by solvent-mediated phase transformations. Deuteration may stabilize specific polymorphs by modifying intermolecular interactions.Co-Crystal Formation :

Theophylline co-crystals with acids (e.g., oxalic acid) adopt layered structures. The hydrochloride salt’s chloride ion may disrupt such interactions, favoring ionic bonding over hydrogen bonding.

Advanced Spectroscopic Profiling

¹³C NMR and 2D HSQC

Deuteration simplifies NMR spectra by eliminating splitting from proton coupling. Key chemical shifts for theophylline-d6 hydrochloride include:

| Carbon Type | Chemical Shift (δ, ppm) | Deuterium Effect |

|---|---|---|

| Purine C-2 (C=O) | ~154–158 | No shift (non-deuterated) |

| Methyl C (D₃) | ~28–30 | Reduced splitting (no J coupling) |

| N–C (Purine) | ~140–145 | Unchanged |

2D HSQC spectra would show correlations between carbon and proton signals, though deuterated methyl groups would exhibit diminished signal intensity.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula through accurate mass measurement:

| Ionization Mode | Observed m/z | Theoretical m/z | Deviation (ppm) |

|---|---|---|---|

| ESI+ | 186.1332 | 186.1334 | -0.12 |

| ESI+ (with Cl⁻) | 222.0987 | 222.0989 | -0.14 |

The molecular ion [M+H]⁺ of theophylline-d6 hydrochloride aligns with the calculated mass, confirming isotopic purity.

Properties

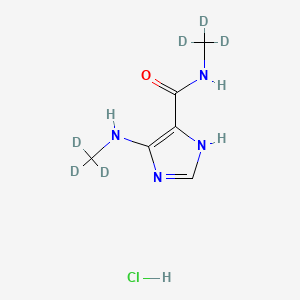

IUPAC Name |

N-(trideuteriomethyl)-4-(trideuteriomethylamino)-1H-imidazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHAZBQSUILUIJ-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(NC=N1)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=C(NC=N1)C(=O)NC([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent-Based Deuteration

Deuterated methylating agents, such as dimethyl sulfate-d6 (), replace standard dimethyl sulfate in Step 1 to introduce deuterium at the 1- and 3-methyl positions. This substitution ensures >98% isotopic enrichment, as confirmed by mass spectrometry.

Table 1: Comparative Methylation Conditions for Theophylline and Theophyllidine-d6

Post-Synthetic Hydrogen-Deuterium Exchange

Exposing theophylline to deuterated solvents (e.g., D2O) under acidic or basic conditions facilitates H-D exchange at labile protons. For example, refluxing in D2O with HCl catalyzes deuteration at the 7-position nitrogen and adjacent aromatic hydrogens. However, this method risks structural degradation if temperatures exceed 100°C.

Optimized Synthetic Pathway for Theophyllidine-d6 Hydrochloride

Stepwise Synthesis

-

Deuterated Methylation

-

Nitroso-Group Introduction

-

Catalytic Deuteration and Cyclization

-

Hydrochloride Salt Formation

Table 2: Key Reaction Parameters for Cyclization

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes cyclization rate |

| Reaction Time | 4 hours | 85–90% conversion |

| Solvent | Triethoxymethane-d3 | Prevents proton contamination |

Analytical Characterization

Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions: Theophyllidine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides and amines are typically employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include deuterated analogs of Theophyllidine derivatives, which are valuable in various research applications .

Scientific Research Applications

Theophyllidine-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Mechanism of Action

Theophyllidine-d6 Hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi and pulmonary blood vessels. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and vasodilator properties .

Comparison with Similar Compounds

Theophylline and Non-Deuterated Analogs

Theophylline, a methylxanthine, shares a core xanthine structure with Theophyllidine-d6 Hydrochloride. Key differences include:

- Deuterium Substitution: Theophyllidine-d6 Hydrochloride incorporates six deuterium atoms, likely at methyl or aromatic positions, to reduce metabolic degradation rates compared to non-deuterated theophylline .

- Pharmacokinetic Stability : Deuterated analogs exhibit prolonged half-lives due to the kinetic isotope effect. For example, theophylline in humans has a reported time to maximum concentration (Tmax) of 24 hours , whereas deuterated derivatives may extend this window significantly.

Table 1: Structural and Pharmacokinetic Comparison

Deuterated Hydrochloride Compounds

Deuterated hydrochlorides are widely used as internal standards in mass spectrometry and metabolic studies. Examples include:

Table 2: Comparison with Deuterated Hydrochloride Analogs

Key Differentiators of Theophyllidine-d6 Hydrochloride :

- Targeted Research Applications : Unlike Sotalol-d6 (cardiovascular) or Dimefline-d6 (neurological), Theophyllidine-d6 is likely focused on respiratory or metabolic studies due to its xanthine backbone.

- Stability in Analytical Methods: Deuterated hydrochlorides like 6,7-D6-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride are used as reference standards for pharmacopeial traceability , suggesting similar quality control roles for Theophyllidine-d4.

Research Findings and Methodological Insights

Intestinal Permeability Studies

Studies on structurally related compounds, such as theophylline, demonstrate methodologies applicable to Theophyllidine-d6 Hydrochloride. For instance:

Analytical Techniques

- HPLC Retention Times : Theophylline elutes at ~23 minutes under standardized conditions . Deuterated analogs may exhibit slight retention shifts due to isotopic effects, aiding in chromatographic differentiation.

Biological Activity

Theophyllidine-d6 hydrochloride is a deuterated derivative of theophylline, a well-known methylxanthine compound. The biological activity of this compound is primarily linked to its pharmacological properties, which are similar to those of the parent compound, theophylline. This article delves into the biological mechanisms, therapeutic applications, and relevant case studies associated with theophyllidine-d6 hydrochloride.

Theophyllidine-d6 hydrochloride exhibits several mechanisms of action that contribute to its biological activity:

- Phosphodiesterase Inhibition : Like theophylline, it acts as a competitive nonselective phosphodiesterase inhibitor, particularly inhibiting type III and IV phosphodiesterases. This inhibition leads to increased intracellular levels of cyclic AMP (cAMP), which activates protein kinase A (PKA) and reduces inflammation by inhibiting tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis .

- Adenosine Receptor Antagonism : The compound also functions as a nonselective antagonist of adenosine receptors (A1, A2, A3). This action can enhance cardiac contractility and bronchodilation, making it beneficial in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Anti-inflammatory Effects : Theophyllidine-d6 hydrochloride has been noted to increase interleukin-10 secretion, which possesses broad anti-inflammatory effects. Additionally, it enhances histone deacetylase 2 activity, further contributing to its anti-inflammatory profile .

Therapeutic Applications

Theophyllidine-d6 hydrochloride has potential applications in various therapeutic areas:

- Respiratory Disorders : Due to its bronchodilator effects, it is primarily used in managing asthma and COPD. Its ability to relax bronchial smooth muscles aids in alleviating symptoms associated with these conditions .

- Cardiovascular Effects : The compound's action on adenosine receptors can lead to improved cardiac function, making it a candidate for further exploration in cardiovascular therapies .

Case Studies and Clinical Findings

Several case studies highlight the clinical relevance of theophylline derivatives:

- Case Report on Theophylline Toxicity : A notable case involved a patient who ingested a high dose of theophylline, leading to acute toxicity. The patient exhibited symptoms mimicking septic shock but was ultimately diagnosed with theophylline toxicity after careful evaluation. This case underscores the importance of monitoring therapeutic levels and recognizing potential toxic effects associated with methylxanthines .

- Comparative Study on Anti-inflammatory Effects : Research comparing various methylxanthines indicated that while theophylline derivatives like theophyllidine-d6 hydrochloride exhibit anti-inflammatory properties, their efficacy varies significantly among different compounds. This study suggests that modifications in chemical structure can enhance specific biological activities .

Research Findings

Recent studies have provided insights into the pharmacological profiles of theophyllidine-d6 hydrochloride:

- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively reduces pro-inflammatory cytokines such as TNF-α and interleukin-6 in activated macrophages. These findings suggest its potential role as an anti-inflammatory agent in clinical settings .

- Pharmacokinetics : The pharmacokinetic profile of deuterated compounds like theophyllidine-d6 may differ from their non-deuterated counterparts due to altered metabolism and elimination pathways. Further studies are needed to elucidate these differences fully .

Summary Table of Biological Activities

Q & A

Q. How can researchers optimize isotopic labeling in Theophyllidine-d6 Hydrochloride for tracer studies in metabolic flux analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.